molecular formula C10H14BrNO2 B13558558 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol

Cat. No.: B13558558
M. Wt: 260.13 g/mol
InChI Key: NGFRTBUNGZCUBI-UHFFFAOYSA-N
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Description

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(4-bromo-2-methoxyphenyl)propan-2-ol
  • 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol
  • 1-Amino-3-(5-bromo-2-ethoxyphenyl)propan-2-ol

Uniqueness

1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol is unique due to the specific combination of functional groups attached to the phenyl ring. The presence of both a bromine atom and a methoxy group can significantly influence the compound’s chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-14-10-3-2-8(11)4-7(10)5-9(13)6-12/h2-4,9,13H,5-6,12H2,1H3

InChI Key

NGFRTBUNGZCUBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(CN)O

Origin of Product

United States

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